Product packaging for aldehydo-D-mannuronate(Cat. No.:CAS No. 25590-60-7)

aldehydo-D-mannuronate

Cat. No.: B3433369
CAS No.: 25590-60-7
M. Wt: 193.13 g/mol
InChI Key: IAJILQKETJEXLJ-MBMOQRBOSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Aldehydo-D-mannuronate is a key biochemical reagent in biomaterials science and tissue engineering research. This compound is an oxidized derivative of D-mannuronic acid, one of the two primary monomeric units that constitute the natural polysaccharide alginate . The introduction of a reactive aldehyde group via periodate oxidation enables this molecule to act as a crucial cross-linking agent. The primary research value of this compound lies in its ability to form hydrogels through a Schiff's base reaction between its aldehyde groups and the amino groups found in other biopolymers, such as gelatin or chitosan . This mechanism is fundamental for creating injectable, in-situ forming hydrogels that are biocompatible and biodegradable, making them excellent scaffolds for tissue regeneration applications . Its applications are particularly significant in developing controlled drug delivery systems and designing advanced scaffolds for cartilage and bone tissue engineering, where it helps fine-tune mechanical properties, degradation behavior, swelling capacity of the resulting biomaterials . With a molecular formula of C6H9O7- and a molecular weight of approximately 193.13 Daltons , this compound is supplied for laboratory research purposes. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9O7- B3433369 aldehydo-D-mannuronate CAS No. 25590-60-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25590-60-7

Molecular Formula

C6H9O7-

Molecular Weight

193.13 g/mol

IUPAC Name

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoate

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/p-1/t2-,3-,4+,5+/m1/s1

InChI Key

IAJILQKETJEXLJ-MBMOQRBOSA-M

SMILES

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O

Isomeric SMILES

C(=O)[C@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O

Canonical SMILES

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O

Origin of Product

United States

Biosynthesis and Enzymatic Pathways Involving D Mannuronate Precursors

Precursor Elucidation: GDP-D-Mannose as a Pivotal Intermediate

The biosynthesis of D-mannuronate begins with the formation of Guanosine Diphosphate D-Mannose (GDP-D-mannose), a critical intermediate derived from fructose-6-phosphate (B1210287), a common metabolite in the cell. plos.org This conversion is not a single reaction but a multi-step pathway involving several key enzymes.

Role of Phosphomannose Isomerase-GDP-Mannose Pyrophosphorylase (AlgA/WbpW) Activities in GDP-D-Mannose Formation

In many bacteria, such as Pseudomonas aeruginosa, a bifunctional enzyme known as Phosphomannose Isomerase-GDP-Mannose Pyrophosphorylase (PMI-GMP), encoded by the algA gene, plays a crucial role. nih.gov This single protein catalyzes two separate, non-consecutive steps in the formation of GDP-D-mannose. nih.govnih.gov

The first reaction catalyzed by the PMI domain of AlgA is the isomerization of fructose-6-phosphate into mannose-6-phosphate (B13060355). nih.govnih.gov This initial step is often a point of control for the entire pathway. nih.gov Following the action of another enzyme, Phosphomannomutase (AlgC), the GMP domain of AlgA catalyzes the final step: the reaction of mannose-1-phosphate with Guanosine Triphosphate (GTP) to produce GDP-D-mannose and pyrophosphate (PPi). nih.gov Studies involving site-directed mutagenesis have identified specific amino acid residues critical for substrate binding, such as Arg-19 for GTP and Lys-175 for mannose-1-phosphate, supporting the model of two independent enzymatic domains within the single AlgA polypeptide. nih.gov

Contribution of Phosphomannomutase (AlgC) Activity

Bridging the two activities of the AlgA enzyme is Phosphomannomutase (PMM), encoded by the algC gene in P. aeruginosa. oup.comasm.org This enzyme facilitates the conversion of mannose-6-phosphate (produced by the PMI domain of AlgA) into mannose-1-phosphate. oup.comuniprot.org This phosphoryl-transfer reaction is essential as mannose-1-phosphate is the direct substrate for the GMP-domain of AlgA. pnas.org

The AlgC enzyme is not only vital for the biosynthesis of alginate precursors but is also involved in the production of lipopolysaccharide (LPS) due to its dual activity as a phosphoglucomutase (PGM). asm.orguniprot.org This positions AlgC as a key branching point in the metabolism of sugar nucleotides for the synthesis of multiple distinct polysaccharides. asm.org The enzyme exists as a monomer and requires magnesium ions (Mg2+) for maximal activity. asm.org

Guanosine Diphosphate D-Mannuronic Acid (GDP-D-Mannuronic Acid) Formation

With the synthesis of GDP-D-mannose established, the pathway proceeds to the committed step for alginate biosynthesis: the formation of GDP-D-mannuronic acid.

Catalysis by GDP-Mannose Dehydrogenase (GMD)

The irreversible oxidation of GDP-D-mannose to GDP-D-mannuronic acid is catalyzed by the enzyme GDP-mannose dehydrogenase (GMD), encoded by the algD gene. nih.govuniprot.org This reaction is considered the control point for alginate biosynthesis because GDP-D-mannuronic acid is a precursor used almost exclusively for this purpose. researchgate.net The enzyme utilizes NAD+ as a cofactor, producing two molecules of NADH for each molecule of GDP-D-mannuronic acid synthesized. semanticscholar.orgnih.gov GMD has been characterized in various organisms, including the bacterium P. aeruginosa and the brown alga Ectocarpus siliculosus. nih.govnih.gov In P. aeruginosa, the enzyme is a hexamer with a molecular weight of approximately 290,000 Da, composed of identical subunits of about 48,000 Da. semanticscholar.org

Enzymatic Mechanisms of C-6 Oxidation in GDP-D-Mannose

The conversion of the primary alcohol at the C-6 position of the mannose moiety to a carboxylic acid is a complex four-electron oxidation. nih.gov The reaction mechanism is believed to proceed in two distinct NAD+-dependent oxidative steps within a single active site. nih.govmdpi.com

A key feature of this mechanism is the involvement of a conserved catalytic cysteine residue. nih.govnih.gov The proposed mechanism involves:

The first oxidation of the C-6 hydroxyl group to an aldehyde intermediate. mdpi.com

The aldehyde is then attacked by the thiolate side chain of the catalytic cysteine residue to form a thiohemiacetal intermediate. mdpi.comacs.org

A second oxidation step converts the thiohemiacetal to a high-energy thioester intermediate. acs.org

Finally, hydrolysis of the thioester releases the product, GDP-D-mannuronic acid, and regenerates the free enzyme for another catalytic cycle. acs.org

This two-step oxidation at a single active site is a characteristic feature of the small group of NAD+-dependent four-electron-transfer dehydrogenases to which GMD belongs. nih.govacs.org

Polymerization and Structural Integration into Polysaccharide Backbones

GDP-D-mannuronic acid serves as the activated building block for the synthesis of alginate, a linear polysaccharide. wikipedia.org Alginate is primarily a copolymer composed of blocks of β-1,4-linked D-mannuronic acid (M units) and its C-5 epimer, L-guluronic acid (G units). wikipedia.orgmdpi.com The polysaccharide chain is assembled by polymerases that transfer the mannuronic acid moiety from the GDP-D-mannuronic acid donor to the growing chain. google.comgoogle.com Following polymerization, some of the D-mannuronic acid residues can be converted into L-guluronic acid residues by enzymes called mannuronan C-5 epimerases, which introduces structural and functional diversity into the final alginate polymer.

Data Tables

Table 1: Key Enzymes in GDP-D-Mannuronic Acid Biosynthesis

Enzyme NameGene (in P. aeruginosa)Substrate(s)Product(s)Function
Phosphomannose Isomerase-GDP-Mannose PyrophosphorylasealgA1. Fructose-6-phosphate2. Mannose-1-phosphate, GTP1. Mannose-6-phosphate2. GDP-D-mannose, PPiBifunctional enzyme catalyzing the first and third steps of GDP-D-mannose synthesis. nih.govnih.gov
PhosphomannomutasealgCMannose-6-phosphateMannose-1-phosphateIsomerizes mannose-6-P to mannose-1-P, linking the two functions of AlgA. oup.comasm.org
GDP-Mannose DehydrogenasealgDGDP-D-mannose, 2 NAD+, H₂OGDP-D-mannuronic acid, 2 NADH, 2 H+Irreversibly oxidizes GDP-D-mannose to its uronic acid form, the committed step in alginate synthesis. nih.govsemanticscholar.org

Enzymatic Polymerization of D-Mannuronate Residues

The initial step in the formation of the alginate polymer is the polymerization of β-D-mannuronate residues into a linear chain known as mannuronan. expasy.org This reaction is catalyzed by the enzyme mannuronan synthase (EC 2.4.1.33), which is also referred to as alginate synthase. qmul.ac.uk This enzyme is found in both brown algae (Phaeophyceae) and various bacterial species, notably those from the Pseudomonas and Azotobacter genera. expasy.orgkegg.jp

The direct precursor for this polymerization is not free D-mannuronate but its activated nucleotide sugar form, Guanosine diphosphate-α-D-mannuronic acid (GDP-α-D-mannuronic acid). qmul.ac.ukresearchgate.net Mannuronan synthase transfers the D-mannuronate moiety from GDP-α-D-mannuronate to the non-reducing end of a growing mannuronan chain, forming a β-(1→4) glycosidic linkage. qmul.ac.uk The resulting polymer, polymannuronan or poly(β-D-mannuronate), serves as the primary backbone and the substrate for subsequent modifications that introduce guluronic acid residues. expasy.orgqmul.ac.uk In bacteria like Pseudomonas aeruginosa, the polymerization process is carried out by a complex of proteins, including Alg8 and Alg44, which are located in the cell membrane. qmul.ac.uk

EnzymeEC NumberFunctionSubstrateProduct
Mannuronan Synthase (Alginate Synthase)2.4.1.33Catalyzes the polymerization of D-mannuronate residues. qmul.ac.ukGDP-α-D-mannuronatePolymannuronan [(1→4)-β-D-mannuronosyl]n+1
Mannuronan C5-Epimerase5.1.3.37Converts D-mannuronic acid residues into L-guluronic acid residues at the polymer level. researchgate.netPolymannuronanAlginate (containing G- and MG-blocks)

Block Copolymer Integration (M-blocks, G-blocks, MG-blocks) in Alginate Architectures

Alginate is not a simple homopolymer but a complex linear block copolymer. nih.gov Its final architecture is determined by the arrangement of D-mannuronic acid (M) and its C5-epimer, α-L-guluronic acid (G), along the polysaccharide chain. nih.govnih.gov These residues are organized into three distinct types of blocks: homopolymeric sequences of mannuronic acid (M-blocks), homopolymeric sequences of guluronic acid (G-blocks), and regions of alternating mannuronic and guluronic acid (MG-blocks). nih.govnih.govgoogle.com

The formation of G- and MG-blocks occurs after the initial polymerization of polymannuronan. A class of enzymes known as mannuronan C5-epimerases modifies the newly formed M-blocks by converting some D-mannuronic acid residues into L-guluronic acid residues. researchgate.net The bacterium Azotobacter vinelandii, for example, possesses a family of secreted C5-epimerases (AlgE1–AlgE7) that can introduce G-residues in different patterns, leading to the formation of both contiguous G-blocks and alternating MG-sequences. researchgate.net Similarly, in Pseudomonas aeruginosa, the periplasmic epimerase AlgG converts a significant portion of the mannuronate residues into guluronate, primarily forming alternating MG structures. researchgate.net

The distribution and length of these blocks dictate the physicochemical properties of the alginate polymer. researchgate.net

M-blocks (Polymannuronate blocks): These are flexible, linear regions of the polymer chain consisting of β-(1→4)-linked D-mannuronic acid residues. acs.org

G-blocks (Polyguluronate blocks): Composed of α-(1→4)-linked L-guluronic acid residues, these regions have a more rigid and buckled chain conformation. researchgate.net This structure allows for the specific binding of divalent cations, particularly Ca²⁺, leading to the formation of the characteristic "egg-box" model of cross-linking that is responsible for alginate's ability to form strong hydrogels. nih.gov

MG-blocks (Alternating blocks): These regions consist of alternating D-mannuronic and L-guluronic acid residues. google.com They possess an intermediate flexibility between that of M- and G-blocks. researchgate.net

The ratio and arrangement of these blocks vary depending on the biological source of the alginate. nih.govgoogle.com For instance, alginates from different species of brown algae or bacteria exhibit distinct M/G ratios and block distributions, which in turn determines their industrial and biomedical applications. nih.gov Enzymatic methods can be used to isolate specific block types; for example, polymannuronate lyase can be used to prepare poly-M blocks and poly-MG blocks from bacterial alginates. nih.gov

Block TypeCompositionPrimary LinkageKey Structural Feature
M-blockHomopolymer of D-mannuronic acid. nih.govβ-(1→4)Flexible, linear chain. acs.org
G-blockHomopolymer of L-guluronic acid. nih.govα-(1→4)Rigid, buckled chain; forms "egg-box" structure with divalent cations. nih.govresearchgate.net
MG-blockAlternating D-mannuronic and L-guluronic acid. nih.govAlternating β-(1→4) and α-(1→4)Intermediate flexibility. researchgate.net

Catabolism and Enzymatic Degradation of D Mannuronate Containing Polysaccharides

Alginate Lyase Activity and Specificity

Alginate lyases are classified based on their substrate specificity and mode of action, playing distinct roles in the depolymerization of alginate.

Mannuronate-specific alginate lyases, classified under EC 4.2.2.3, are enzymes that catalyze the eliminative cleavage of polysaccharides containing β-D-mannuronate residues. creative-enzymes.com They specifically target the (1→4) bond between β-D-mannuronate and either α-L-guluronate or another β-D-mannuronate residue. expasy.org This action results in the formation of oligosaccharides that have 4-deoxy-α-L-erythro-hex-4-enuronosyl groups at their non-reducing ends. creative-enzymes.comexpasy.orgwikipedia.org The systematic name for this enzyme class is alginate β-D-mannuronate—uronate lyase. wikipedia.org These enzymes are crucial for breaking down the poly-β-D-mannuronate (polyM) blocks within the alginate chain. kkp.go.id Depending on the specific enzyme and the composition of the alginate substrate, the resulting oligosaccharides can range from two to four residues in length. expasy.org

Table 1: Characteristics of Mannuronate-Specific Lyases (EC 4.2.2.3)

FeatureDescription
EC Number 4.2.2.3
Systematic Name Alginate β-D-mannuronate—uronate lyase
Reaction Type Eliminative cleavage
Substrate Polysaccharides containing β-D-mannuronate
Bond Cleaved (1→4) glycosidic bond
Product Feature 4-deoxy-α-L-erythro-hex-4-enuronosyl group at the non-reducing end

Following the initial endolytic cleavage of alginate by enzymes like mannuronate-specific lyases, oligo-alginate lyases (EC 4.2.2.26) come into play. genome.jpexpasy.org These enzymes act in an exolytic fashion, meaning they cleave residues from the end of the oligosaccharide chains. asm.orgresearchgate.net Specifically, they degrade the unsaturated oligosaccharides produced by the initial lyases by repeatedly removing the unsaturated residue from the non-reducing end. genome.jpexpasy.org This process continues until only unsaturated monosaccharides are left. genome.jpexpasy.org The reaction catalyzed by oligo-alginate lyases is a β-elimination, which generates a new unsaturated non-reducing end after the removal of the existing one. genome.jpexpasy.org

Table 2: Comparison of Alginate Lyase Activities

Enzyme TypeEC NumberMode of ActionPrimary SubstratePrimary Product
Mannuronate-Specific Lyase4.2.2.3EndolyticPoly-β-D-mannuronate blocks in alginateUnsaturated oligosaccharides
Oligo-Alginate Lyase4.2.2.26ExolyticUnsaturated alginate oligosaccharidesUnsaturated monosaccharides

Formation of Unsaturated Monosaccharide Intermediates

The concerted action of endo- and exo-acting alginate lyases results in the production of unsaturated monosaccharides, which are key intermediates in the metabolic pathway.

The cleavage of the glycosidic bonds in alginate by alginate lyases through a β-elimination reaction leads to the formation of a double bond between C4 and C5 of the uronic acid residue at the non-reducing end. nih.gov This process generates the unsaturated monosaccharide known as 4,5-unsaturated mannuronate (ΔManUA). mdpi.comnih.gov The terms 4,5-unsaturated mannuronate (ΔManUA) and 4,5-unsaturated guluronate (ΔGulUA) are structurally identical. mdpi.comnih.gov The production of this unsaturated monomer is a hallmark of alginate degradation by lyases. asm.orgresearchgate.net

The 4,5-unsaturated mannuronate (ΔManUA) produced is then converted into 4-deoxy-L-erythro-5-hexoseulose uronate (DEHU). mdpi.comnih.gov This conversion can occur either non-enzymatically or be catalyzed by an enzyme. mdpi.comnih.gov The non-enzymatic conversion is thought to involve the opening of the pyranose ring followed by enol-keto tautomerization. nih.gov The resulting DEHU is a key intermediate that links the degradation of alginate to central metabolic pathways. asm.orgnih.gov

Downstream Metabolic Processing

Once formed, 4-deoxy-L-erythro-5-hexoseulose uronate (DEHU) enters a downstream metabolic pathway to be further processed. The first step in this pathway is the reduction of DEHU to 2-keto-3-deoxy-D-gluconate (KDG). nih.govsci-hub.box This reaction is catalyzed by DEHU reductase in the presence of NAD(P)H. sci-hub.boxresearchgate.net Following its formation, KDG is phosphorylated by KDG kinase to produce 2-keto-3-deoxy-phosphogluconate (KDPG). nih.gov Finally, KDPG is cleaved by KDPG aldolase (B8822740) into pyruvate (B1213749) and glyceraldehyde-3-phosphate (GAP), two compounds that can readily enter central carbon metabolism. nih.gov Some organisms may also possess an alternative pathway where DEHU is oxidized to α-ketoglutarate. researchgate.net

DEHU Reduction by DEH Reductases to 2-Keto-3-Deoxy-D-Gluconate (KDG)

The catabolism of alginate, a copolymer of D-mannuronate and L-guluronate, is initiated by alginate lyases. These enzymes depolymerize alginate into unsaturated monouronates. nih.gov These monomers can then be converted, either non-enzymatically or enzymatically, into the key intermediate 4-deoxy-L-erythro-5-hexoseulose uronate (DEHU). nih.gov

The subsequent and crucial step in this pathway is the reduction of DEHU to 2-keto-3-deoxy-D-gluconate (KDG). This reaction is catalyzed by NADH- or NADPH-dependent DEH reductases. nih.gov The conversion of DEHU to KDG is a critical juncture, linking the degradation of the alginate-derived intermediate to a compound that can be further metabolized by well-established central pathways. nih.govresearchgate.netnih.gov KDG is recognized as a significant intermediate in various sugar, sugar acid, and polysaccharide catabolic pathways across all three domains of life. researchgate.netnih.gov

The enzymes involved in this part of the pathway are central to the microbial utilization of alginate. For instance, in the marine bacterium Sphingomonas sp. strain A1, the genes encoding the proteins and enzymes for alginate import and degradation, including DEH reductases (A1-R and A1-R'), are organized in a gene cluster. nih.gov

Table 1: Key Enzymes in the Conversion of DEHU to KDPG

EnzymeAbbreviationSubstrateProductCofactor
DEH ReductaseDEHR4-deoxy-L-erythro-5-hexoseulose uronate (DEHU)2-keto-3-deoxy-D-gluconate (KDG)NADH/NADPH
KDG KinaseKdgK2-keto-3-deoxy-D-gluconate (KDG)2-keto-3-deoxy-6-phosphogluconate (KDPG)ATP

Integration into Central Metabolic Pathways (e.g., Entner-Doudoroff Pathway)

Following its formation, 2-keto-3-deoxy-D-gluconate (KDG) is phosphorylated by the enzyme KDG kinase (KdgK) to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). nih.govwikipedia.org This phosphorylation step requires ATP and prepares the molecule for entry into the Entner-Doudoroff (ED) pathway. nih.govwikipedia.org

The Entner-Doudoroff pathway is a metabolic route that catabolizes glucose to pyruvate. wikipedia.orglibretexts.org It is distinct from glycolysis and is prevalent in many Gram-negative bacteria and some Gram-positive bacteria and archaea. wikipedia.orglibretexts.org The ED pathway is characterized by two unique enzymes: 6-phosphogluconate dehydratase (Edd) and KDPG aldolase (Eda). wikipedia.orgnih.govnih.gov

In the context of D-mannuronate catabolism, the KDPG generated from KDG enters the final step of the ED pathway. The enzyme KDPG aldolase cleaves KDPG into two key metabolic intermediates: pyruvate and glyceraldehyde-3-phosphate (GAP). nih.govnih.gov

Table 2: Final Steps of the Entner-Doudoroff Pathway for KDPG Catabolism

EnzymeAbbreviationSubstrateProducts
KDPG AldolaseEda2-keto-3-deoxy-6-phosphogluconate (KDPG)Pyruvate and Glyceraldehyde-3-phosphate (GAP)

These products, pyruvate and glyceraldehyde-3-phosphate, are central metabolites that can be readily utilized by the cell. Pyruvate can enter the citric acid cycle for further oxidation and energy generation, while glyceraldehyde-3-phosphate can be funneled into the lower part of the glycolysis pathway to also be converted to pyruvate. wikipedia.orgnih.gov This integration demonstrates how complex polysaccharides derived from marine algae are efficiently broken down and channeled into the core energy-producing machinery of the cell. nih.gov The net ATP yield from one molecule of glucose metabolized via the ED pathway is one ATP, one NADH, and one NADPH. wikipedia.orgnih.gov

Analytical Methodologies for the Characterization of Aldehydo D Mannuronate and Its Research Derived Forms

Spectroscopic Techniques in Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of aldehydo-D-mannuronate and its derivatives, providing detailed information about its chemical bonds, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of this compound residues within polysaccharides like alginate. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, TOCSY) techniques are employed to determine the sequential structure and linkage conformations. semanticscholar.orgspringernature.com

High-field ¹H-NMR spectroscopy allows for the clear distinction between signals from β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues, the two components of alginate. researchgate.net The assignment of specific proton signals within the mannuronate residue provides critical information. For instance, the chemical shift of the anomeric proton (H1) is particularly sensitive to the local environment and glycosidic linkage. core.ac.uk Two-dimensional correlation spectra, such as COSY (COrrelated SpectroscopY) and TOCSY (TOtal Correlated SpectroscopY), are used to establish through-bond connectivity between protons within a single mannuronate residue, confirming the assignment of all proton signals from H1 to H5. core.ac.uk These assignments are fundamental for analyzing the sequence of M and G blocks and determining the conformation of the pyranose ring and the glycosidic linkages in oligomannuronates. nih.gov

Table 1: Representative ¹H-NMR Chemical Shifts for D-Mannuronic Acid Residues in Alginate. researchgate.netcore.ac.uk
ProtonReported Chemical Shift (ppm)
M1 (Anomeric)5.09 - 5.14
M24.45 - 4.46
M34.15 - 4.20
M44.27 - 4.32
M54.14 - 4.22

Fourier-Transform Infrared (FT-IR) Spectroscopy in Characterization of Modified Structures

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the primary functional groups present in this compound and its derivatives. upb.ro The FT-IR spectrum of sodium alginate or its homopolymeric form, polymannuronate, displays characteristic absorption bands that serve as a molecular fingerprint. researchgate.net

Key spectral features include a broad band in the 3000–3600 cm⁻¹ region corresponding to O–H stretching vibrations, and bands at 2850–2920 cm⁻¹ from aliphatic C–H stretching. researchgate.netnih.gov The most significant bands for characterizing mannuronate structures are those related to the carboxylate group (COO⁻), which exhibit strong asymmetric and symmetric stretching vibrations typically found around 1600 cm⁻¹ and 1410 cm⁻¹, respectively. nipne.ro The C–O stretching vibration of the pyranosyl ring is also identifiable. researchgate.net

FT-IR is particularly valuable for confirming chemical modifications to the mannuronate structure. Changes such as esterification or cross-linking with ions result in noticeable shifts in the positions and intensities of these characteristic bands, especially the carboxylate peaks, providing evidence of successful structural alteration. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Mannuronate-Containing Structures. researchgate.netnih.govnipne.romdpi.com
Wavenumber (cm⁻¹)Assignment
3000 - 3600O–H stretching vibrations
2850 - 2938C–H stretching vibrations
~1600Asymmetric stretching of carboxylate (COO⁻)
~1410Symmetric stretching of carboxylate (COO⁻)
~1107C–O stretching of pyranosyl ring
~935C–O stretching of uronic acids

Chromatographic Separation and Detection

Chromatographic techniques are indispensable for the separation, identification, and analysis of this compound, both as a monosaccharide and as part of larger oligosaccharides.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Oligosaccharide and Monosaccharide Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of uronic acids, including D-mannuronic acid. bohrium.com Strong anion-exchange chromatography (SAX) is often employed to separate these acidic sugars. bohrium.comnih.gov Furthermore, high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) allows for the simultaneous separation and quantification of various monosaccharides and uronic acids. ncsu.edu For compositional analysis, polysaccharides are first hydrolyzed into their constituent monosaccharides, which can then be labeled with a UV-absorbing tag and separated by reverse-phase HPLC. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) and higher operating pressures than traditional HPLC. youtube.com This results in significantly faster analysis times, improved chromatographic resolution, and increased sensitivity. waters.com The migration of monosaccharide analysis methods from HPLC to UPLC can reduce run times substantially while improving the separation between critical peak pairs. waters.com

Table 3: Comparison of Typical HPLC and UPLC Parameters for Monosaccharide Analysis. youtube.comwaters.com
ParameterHPLCUPLC / UHPLC
Particle Size3.5 - 5 µm< 2 µm (e.g., 1.7 - 1.8 µm)
Pressure Limit~400-600 bar (6,000 psi)>600 bar, up to 1300 bar (20,000 psi)
Typical Run Time~45 minutes< 20 minutes
ResolutionGoodExcellent / Higher
SystemHigh-Performance Liquid ChromatographyUltra-Performance / Ultra-High Performance Liquid Chromatography

Mass Spectrometry (MS) in Combination with Chromatography for Structural Identification

When coupled with a separation technique like HPLC or UPLC, Mass Spectrometry (MS) becomes a powerful tool for the structural identification of oligosaccharides containing this compound. nih.gov This combination, known as LC-MS, provides molecular weight information for each separated component. nih.govresearchgate.net

Electrospray ionization (ESI) is a common soft ionization technique used for this purpose. For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. mdpi.com In an MS/MS experiment, a specific oligosaccharide ion is selected and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern provides a wealth of structural data. The analysis of the product ions, such as B, C, Y, and Z-type ions, allows for the determination of the monosaccharide sequence and the positions of glycosidic linkages within the oligosaccharide. acs.org This makes LC-MS/MS an essential technique for the precise sequence analysis of alginate-derived oligosaccharides. acs.orgscilit.com

Table 4: Common Fragment Ion Types in Negative-Ion ES-MS/MS of Alginate Oligosaccharides. acs.org
Ion TypeDescriptionStructural Information Provided
B, CResult from cleavage of a glycosidic bond, retaining the charge on the non-reducing end fragment.Sequence from the non-reducing end.
Y, ZResult from cleavage of a glycosidic bond, retaining the charge on the reducing end fragment.Sequence from the reducing end.
0,2A, 2,5AResult from cross-ring cleavage of a sugar residue.Linkage position information.
Zint − 44 DaA weak but specific decarboxylated internal Z-ion.Used for distinguishing internal mannuronate residues.

Spectrophotometric Methods for Quantification

Spectrophotometric methods offer a relatively simple and accessible means for the quantification of total uronic acids, including this compound. These colorimetric assays are based on the reaction of uronic acids with specific reagents to produce a colored product, the absorbance of which is proportional to the concentration.

The most widely used method is the carbazole-sulfuric acid assay. nih.gov In this procedure, the sample is heated with concentrated sulfuric acid containing sodium tetraborate, which hydrolyzes the polysaccharide and converts the uronic acid to a furfural derivative. nih.govnarod.ru The subsequent addition of carbazole results in the formation of a pink-purple colored complex, and the absorbance is measured spectrophotometrically, typically at a wavelength of 525 nm. narod.ru While reliable for quantifying total uronic acids, this method can be subject to interference from neutral sugars. nih.gov Modifications to the protocol, such as using a lower reaction temperature, have been developed to increase the sensitivity and specificity for D-mannuronic acid relative to other uronic acids. scribd.com Other reagents, such as m-hydroxydiphenyl, can also be used for colorimetric quantification. nih.govresearchgate.net

Table 5: Summary of the Carbazole Assay for Uronic Acid Quantification. nih.govnarod.runih.gov
ComponentFunction / Description
PrincipleColorimetric reaction between a furfural derivative of the uronic acid and carbazole in acid.
ReagentsConcentrated Sulfuric Acid (H₂SO₄), Sodium Tetraborate (Borate), Carbazole in ethanol.
Procedure1. Hydrolysis and conversion with H₂SO₄/Borate at high temperature (e.g., 100°C). 2. Addition of carbazole reagent. 3. Second heating step to develop color. 4. Measurement of absorbance.
Detection Wavelength~525 nm
Potential InterferencesNeutral carbohydrates (hexoses, pentoses).

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution of Modified Polymers

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used analytical technique for determining the molecular weight and molecular weight distribution of polymers. americanlaboratory.comshimadzu.com This method is particularly valuable for characterizing modified polysaccharides derived from or containing this compound, as the therapeutic and industrial efficacy of these polymers is often directly linked to their molecular size. americanlaboratory.com GPC separates molecules based on their hydrodynamic volume in solution. shimadzu.comagilent.com

The fundamental principle of GPC involves injecting a polymer solution into a column packed with porous gel particles. agilent.commdpi.com As the solution, or mobile phase, travels through the column, larger polymer molecules are excluded from the pores of the gel and thus travel a shorter path, eluting from the column more quickly. shimadzu.com Conversely, smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. shimadzu.com This process effectively sorts the polymer molecules by size. agilent.com

A GPC system is typically equipped with one or more detectors to characterize the polymer fractions as they elute. americanlaboratory.com The most common is a refractive index (RI) detector, which measures the concentration of the polymer in each fraction. nih.gov Other detectors, such as light scattering and viscometer detectors, can provide direct measurements of molecular weight and information about the polymer's conformation and branching.

By calibrating the column with polymer standards of known molecular weights (e.g., dextrans or pullulans), a calibration curve plotting the logarithm of molecular weight against retention time can be generated. shimadzu.comnih.gov This curve allows for the determination of the molecular weight distribution of an unknown sample. From the resulting chromatogram, several key parameters are calculated:

Weight-average molecular weight (Mw): This average is more sensitive to the presence of high-molecular-weight chains.

Number-average molecular weight (Mn): This is the total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. It is more sensitive to lower-molecular-weight species.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), this value describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length, while higher values signify a broader distribution of chain lengths. shimadzu.com

Research on modified alginates, which are copolymers of mannuronic acid and guluronic acid, frequently employs GPC to monitor the effects of chemical or physical modifications. For instance, processes like acid hydrolysis, oxidative degradation, or irradiation are used to depolymerize alginate, creating lower-molecular-weight chains with potentially altered biological activity. GPC is essential to quantify the extent of this depolymerization and characterize the resulting product. researchgate.netresearchgate.net

The table below presents hypothetical data from a GPC analysis of a modified this compound-containing polymer, illustrating the impact of different modification processes on its molecular weight distribution.

Sample IDModification ProcessMw (kDa)Mn (kDa)Polydispersity Index (PDI)
Polymer-01 (Native)None (Control)2151201.79
Polymer-02Mild Acid Hydrolysis98651.51
Polymer-03Oxidative Degradation (H₂O₂)45321.41
Polymer-04Gamma Irradiation (80 kGy)72481.50

This data illustrates that modification processes typically lead to a reduction in both Mw and Mn, confirming polymer chain scission. The PDI may also change, reflecting alterations in the uniformity of the polymer chains in the sample. Therefore, GPC is an indispensable tool for the quality control and characterization of research-derived forms of this compound polymers. shimadzu.com

Biological and Enzymatic Interactions in Research Models

Substrate Specificity Studies of Aldehyde Reductases and Dehydrogenases

While direct studies on the substrate specificity of aldehyde reductases and dehydrogenases for aldehydo-D-mannuronate are not extensively documented in publicly available research, the substrate specificities of these enzyme families for other aldehydes allow for informed inferences. Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. The substrate specificity of ALDHs is determined by the composition of their substrate-binding pocket. For instance, some ALDH families exhibit a negative electrostatic potential surface in the aldehyde-entrance tunnel, which is suited for binding ω-aminoaldehydes. nih.govresearchgate.net In contrast, ALDHs that act on non-polar or negatively charged substrates have neutral or positive electrostatic potential surfaces, respectively. nih.govacs.org Given the negatively charged carboxyl group of this compound, it is plausible that specific ALDH isozymes with a complementary positively charged or polar substrate-binding site would be capable of its oxidation.

Similarly, aldehyde reductases, which catalyze the reduction of aldehydes to their corresponding alcohols, exhibit broad substrate specificity. researchgate.netuniprot.org The C-terminal region of aldehyde reductases plays a significant role in defining substrate and cofactor specificities. nih.gov These enzymes are known to act on a variety of aliphatic and aromatic aldehydes, as well as sugar aldehydes. researchgate.netuniprot.org The structural similarity of this compound to other sugar aldehydes suggests that it could be a substrate for certain aldehyde reductases. However, without direct experimental evidence, the specific enzymes involved and their kinetic parameters remain to be elucidated.

Enzymatic Activity Profiling in Alginate-Degrading Microorganisms

The enzymatic degradation of alginate, a polysaccharide composed of β-D-mannuronate and α-L-guluronate residues, is carried out by alginate lyases. benthamdirect.comnih.gov These enzymes are found in a variety of organisms, including marine bacteria, fungi, and some terrestrial bacteria. eurekaselect.comfrontiersin.org Alginate lyases cleave the glycosidic bonds of alginate via a β-elimination reaction, resulting in the formation of unsaturated oligosaccharides. nih.govfrontiersin.org

Alginate lyases are classified based on their substrate specificity and mode of action. They can be categorized as poly(β-D-mannuronate) lyases (polyM-specific), poly(α-L-guluronate) lyases (polyG-specific), or bifunctional lyases that can cleave both types of linkages. frontiersin.org Furthermore, they can act in an endo-lytic fashion, cleaving internal bonds within the alginate chain to produce smaller oligosaccharides, or as exo-lytic enzymes that cleave terminal residues to produce monosaccharides. frontiersin.orgmdpi.comnih.gov The concerted action of endo- and exo-lytic alginate lyases is necessary for the complete breakdown of alginate into its monomeric components. nih.gov

Several studies have characterized alginate lyases from various microbial sources, providing insights into their enzymatic properties. The following table summarizes the characteristics of some representative alginate lyases.

EnzymeSource OrganismPolysaccharide Lyase (PL) FamilyOptimal pHOptimal Temperature (°C)Substrate SpecificityAction ModeReference
FsAlyPL6Flammeovirga sp. NJ-04PL6Not specified45AlginateEndolytic nih.gov
OalV17Vibrio sp. SY01PL17Not specifiedNot specifiedOligoalginateNot specified frontiersin.org
AlyRm3Rhodothermus marinusPL39~5.5~75AlginateEndolytic frontiersin.org
AlyRm4Rhodothermus marinusPL17~6.5~81Oligo/poly-alginatesExolytic frontiersin.org
AMOR_PL17AArctic Mid-Ocean Ridge MetagenomePL17Broad range≥60Alginate, poly-β-d-mannuronate, poly-α-l-guluronateExolytic nih.gov

The human gut microbiota also contains bacteria capable of degrading alginate. nih.govportlandpress.commdpi.com Species such as Bacteroides xylanisolvens have been identified as potent alginate degraders. mdpi.com The degradation of alginate by gut microbes can lead to the production of oligosaccharides and short-chain fatty acids, which have been shown to confer health benefits to the host. mdpi.com

Investigation of Modified Mannuronate Oligosaccharides in Biological Systems (e.g., Gut Microbiota, Gut-Brain Axis Research)

Modified mannuronate oligosaccharides (MAOS), derived from the enzymatic degradation of alginate, have garnered significant attention for their potential to modulate the gut microbiota and influence the gut-brain axis. acs.orgnih.gov The gut microbiota plays a crucial role in host health, and its composition can be influenced by dietary components, including non-digestible carbohydrates like alginate and its derivatives. mdpi.comnih.gov

Studies have shown that MAOS can act as a prebiotic, promoting the growth of beneficial gut bacteria. nih.govresearchgate.net For instance, administration of MAOS in mice has been shown to modulate the gut microbiota composition, leading to an increase in the abundance of beneficial bacteria and a decrease in potentially harmful ones. nih.govresearchgate.netnih.gov This modulation of the gut microbiota by MAOS has been linked to various health benefits, including the amelioration of hyperuricemia and the alleviation of colitis. nih.govnih.gov

The influence of MAOS extends to the gut-brain axis, a bidirectional communication network between the gastrointestinal tract and the central nervous system. Research has demonstrated that MAOS can ameliorate experimental colitis and associated secondary neurological dysfunction by manipulating the gut-brain axis. acs.orgnih.gov The proposed mechanism involves the regulation of serum metabolites and the inhibition of inflammatory signaling pathways, such as the TLR4/MyD88/NF-κB pathway. acs.orgnih.gov

Furthermore, MAOS have been investigated for their neuroprotective effects. They have been shown to relieve cognitive impairment in research models, an effect that is attributed to their ability to shape the gut microbiota. nih.gov The following table summarizes key findings from studies on the effects of modified mannuronate oligosaccharides.

Research ModelKey FindingsProposed Mechanism of ActionReference
Hyperuricemic miceReduced serum uric acid levels, alleviated kidney inflammation.Modulation of gut microbiota, promotion of uric acid excretion. nih.govnih.gov
Dextran sodium sulfate (B86663) (DSS)-induced colitis in miceAmeliorated colitis and secondary nerve injury.Regulation of serum DOPC abundance, inhibition of the TLR4/MyD88/NF-κB pathway. acs.orgnih.gov
Alzheimer's disease model miceAlleviation of cognitive impairments.Modulation of the gut microbiota and neuroimmune activity. mdpi.com

These findings highlight the potential of modified mannuronate oligosaccharides as functional food ingredients or therapeutic agents for conditions associated with gut dysbiosis and related systemic effects.

Advanced Research Directions and Future Perspectives

Elucidation of Novel Enzymatic Pathways for Aldehydo-D-Mannuronate Metabolism

While the core metabolic pathways of D-mannuronate, a closely related form, have been studied in bacteria, the full diversity of its metabolism, particularly in other domains of life, remains an active area of research. Future work is focused on identifying and characterizing new enzymes and pathways that could reveal alternative catabolic routes and physiological roles.

In many bacteria, such as Escherichia coli, D-glucuronate is metabolized to D-mannonate, which is then converted to 2-keto-3-deoxygluconate (B102576) (KDG) by the enzyme mannonate dehydratase (UxuA). nih.gov This KDG is subsequently phosphorylated and cleaved into pyruvate (B1213749) and D-glyceraldehyde 3-phosphate, feeding into central carbon metabolism. nih.gov The key enzymes in this pathway are well-defined and often encoded in a conserved hexuronate gene cluster. nih.govmdpi.com

A significant direction for future research is the exploration of these pathways in extremophiles and archaea, which may possess unique enzymatic machinery. For instance, the first archaeal mannonate dehydratase (TaManD) was identified and characterized in the thermoacidophilic archaeon Thermoplasma acidophilum. mdpi.com Unlike its bacterial counterparts, the gene for TaManD is located next to a mannose-specific aldohexose dehydrogenase, suggesting a novel role in an oxidative metabolism pathway for mannose, distinct from the hexuronate catabolism seen in bacteria. mdpi.com The characterization of TaManD revealed high specificity for D-mannonate and its lactone, with optimal activity at 65 °C, and highlighted differences in cofactor requirements compared to some bacterial enzymes. mdpi.com The discovery of such unique enzymes opens the door to understanding the metabolic adaptability of life in extreme environments and provides novel biocatalysts for biotechnological applications.

Table 1: Key Enzymes in D-Mannuronate Metabolism

Enzyme NameAbbreviationEC NumberReaction CatalyzedOrganism Example(s)
D-fructuronate reductaseUxuB1.1.1.57D-fructuronate + NADH → D-mannonate + NAD+Escherichia coli nih.gov
Mannonate dehydrataseUxuA4.2.1.8D-mannonate → 2-keto-3-deoxy-D-gluconate + H₂OEscherichia coli nih.govmdpi.com
Mannonate dehydratase (Archaeal)TaManD4.2.1.8D-mannonate → 2-keto-3-deoxy-D-gluconate + H₂OThermoplasma acidophilum mdpi.com
2-keto-3-deoxygluconate kinaseKdgK2.7.1.452-keto-3-deoxy-D-gluconate + ATP → 2-keto-3-deoxy-6-phospho-D-gluconate + ADPEscherichia coli nih.govresearchgate.net

Development of Advanced Synthetic Strategies for Complex Glycans Incorporating this compound

The chemical synthesis of complex glycans and oligosaccharides containing D-mannuronic acid is crucial for studying their biological functions, such as their role as immune stimulants. researchgate.netnih.gov Advanced research is focused on developing highly stereoselective and efficient methods to create these complex molecules, particularly the challenging β-(1→4) linkages found in natural polymers like alginate. nih.gov

One advanced strategy involves the stereocontrolled synthesis of mannuronic acid oligomers using thiomannuronic derivatives as glycosyl donors. nih.gov For example, the preactivation of a thiomannuronic donor with N-iodosuccinimide (NIS) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) allows for its coupling with a mannuronic acceptor to yield a β-disaccharide with high stereoselectivity. nih.gov This method leverages the stereodirecting effect of the C-5 carboxylate ester group on the glycosyl donor to favor the formation of the desired 1,2-cis (β) linkage. nih.gov

Another sophisticated approach utilizes a diastereoselective β-d-mannosylation protocol with a 4,6-di-O-benzylidene-protected 1-thio mannoside donor. nih.gov This step creates the core mannose backbone, which is then followed by a regioselective oxidation of the primary alcohol at the C-6 position to furnish the desired mannuronic acid moiety. nih.gov The TEMPO/BAIB (2,2,6,6-tetramethylpiperidine-1-oxyl/bis(acetoxy)iodobenzene) oxidation system has proven effective for this transformation. nih.gov These advanced synthetic routes are enabling the construction of defined alginate oligomers and neoglycolipids for investigation as potential ligands for Toll-like receptors (TLRs), which play a key role in the innate immune system. nih.gov Furthermore, research into the chemoenzymatic synthesis of the essential building block GDP-D-mannuronic acid is paving the way for more scalable and efficient production. worktribe.com

Table 2: Advanced Synthetic Strategies for D-Mannuronic Acid Glycans

StrategyKey Donor/PrecursorPromoter/Reagent SystemKey TransformationProduct Type
Stereocontrolled MannuronidationThiomannuronic derivativeNIS/TMSOTfStereoselective formation of β-(1→4) linkageAlginate Oligomers nih.gov
Diastereoselective Mannosylation and Oxidation4,6-di-O-benzylidene-protected 1-thio mannosideTEMPO/BAIBRegioselective C-6 oxidation to carboxylic acidβ-(1→4)-oligo-D-mannuronic acid neoglycolipids nih.gov
Chemoenzymatic SynthesisProtected/free uronate 1-phosphatesPyrophosphorylase enzymesEnzymatic pyrophosphorylationGDP-D-mannuronic acid worktribe.com

Innovative Applications of this compound-Derived Biomaterials in Fundamental Biological Research

Biomaterials derived from alginate, a polymer of D-mannuronic acid and L-guluronic acid, are widely used in biomedical applications due to their biocompatibility and biodegradability. mdpi.com A key area of innovation involves the chemical modification of alginate to introduce reactive functional groups, such as aldehydes, to create advanced biomaterials for fundamental research.

By oxidizing alginate, its uronic acid rings can be opened to generate aldehyde groups. This "oxidized alginate" (OA) is a versatile platform for creating covalently crosslinked hydrogels. mdpi.com For instance, the aldehyde groups in OA can react with amino groups in proteins like gelatin through Schiff base formation. mdpi.com This reaction creates interpenetrating polymer network composite hydrogels with enhanced mechanical strength and cell adhesion properties. mdpi.com Such hydrogels serve as sophisticated three-dimensional scaffolds that mimic the natural extracellular matrix, providing a favorable microenvironment for studying cell behavior, tissue development, and regeneration in vitro. mdpi.com

Beyond polymeric forms, the monomer β-D-mannuronic acid itself has been investigated as a novel immunomodulatory agent in fundamental immunology research. nih.gov Studied under the name M2000, this compound has been shown to influence the gene expression of key cytokines and transcription factors involved in inflammatory responses. nih.govresearchgate.net In studies related to rheumatoid arthritis models, it was found to significantly decrease the expression of pro-inflammatory IL17 and its transcription factor RORγt, while increasing the expression of anti-inflammatory IL4 and its transcription factor GATA3. nih.govresearchgate.net These findings highlight the use of a D-mannuronic acid derivative as a tool to probe and modulate specific immune pathways, offering insights into the fundamental mechanisms of inflammatory diseases. nih.gov

Table 3: Applications of D-Mannuronate-Derived Biomaterials in Research

DerivativeBiomaterial TypeApplication in Fundamental ResearchKey Finding/Capability
Oxidized Alginate (OA)Composite Hydrogel (e.g., with Gelatin)3D cell culture, tissue engineering modelsForms Schiff base crosslinks, enhancing mechanical properties and providing a cell-supportive matrix. mdpi.com
β-D-mannuronic acid (M2000)Small Molecule AgentImmunology, inflammation pathway studiesModulates gene expression of key T-cell transcription factors (RORγt, GATA3) and cytokines (IL17, IL4). nih.govresearchgate.net
Alginate Scaffolds3D Printed ScaffoldsBone tissue formation studiesFacilitates cell regeneration and can be used to study the repair of bone defects. mdpi.com

Computational and Theoretical Modeling of this compound Reactivity and Interactions

Computational and theoretical modeling are becoming indispensable tools for understanding the structure, reactivity, and interactions of carbohydrates at an atomic level. For this compound and its oligomers, these methods offer powerful insights that are often difficult to obtain through experimental means alone.

A key application of these models is in understanding enzyme-substrate interactions. For example, molecular docking simulations have been used to investigate how an alginate oligomer, tetra-mannuronic acid, fits into the active site of BcelPL6, an alginate lyase from a human gut microbe. nih.gov Using computational tools like the Glide software suite, researchers were able to model the conformation of the substrate within the enzyme's catalytic pocket. nih.gov These simulations revealed a specific docked conformation where the C5 proton of the sugar ring was properly oriented toward the catalytic residues, consistent with the syn-elimination mechanism of the enzyme. nih.gov This type of modeling is crucial for elucidating catalytic mechanisms and for the rational design of enzyme inhibitors or engineered biocatalysts.

Future research will likely expand to employ more advanced modeling techniques to study the intrinsic properties of this compound itself. Methods such as Density Functional Theory (DFT) could be used to calculate the electron distribution, bond energies, and reactivity of the aldehyde group, providing a quantum mechanical understanding of its chemical behavior. researchgate.net Furthermore, multiscale reactive molecular dynamics (MS-RMD) simulations could model the dynamic processes of ring-chain tautomerism (the equilibrium between the cyclic and open-chain aldehyde forms) in aqueous solution and its interactions within complex biological environments, such as the crowded interior of a cell or at the surface of a biomaterial. chemrxiv.org These advanced computational approaches will be pivotal in building a comprehensive, predictive model of this compound's role in biological systems.

Table 4: Computational Modeling of D-Mannuronate Systems

Modeling TechniqueSystem StudiedResearch FocusKey Insight
Molecular Docking (Glide)Tetra-mannuronic acid and BcelPL6 alginate lyaseEnzyme-substrate binding and mechanismIdentified substrate conformation in the active site that allows for syn-elimination. nih.gov
Density Functional Theory (DFT) (Potential Application)This compound moleculeChemical reactivity and electronic structureCould predict reactive sites and reaction mechanisms at a quantum level. researchgate.net
Reactive Molecular Dynamics (MS-RMD) (Potential Application)This compound in aqueous/biological environmentDynamic processes and interactionsCould simulate ring-chain tautomerism and complex interactions over time. chemrxiv.org

Q & A

Q. How can researchers integrate this compound into multidisciplinary studies (e.g., materials science and glycobiology)?

  • Methodological Answer : Adopt a convergence approach :
  • Collaborative Frameworks : Partner with glycobiologists for functional assays and material scientists for mechanical testing.
  • Unified Metrics : Use standardized units (e.g., degree of oxidation, mol%) to enable cross-disciplinary data comparison.
  • Iterative Feedback : Hold joint data review sessions to align interpretations and refine hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.